Pyraclostrobin

Übersicht

Beschreibung

Pyraclostrobin ist ein synthetisches Fungizid, das zur chemischen Klasse der Strobilurine gehört. Es ist ein Quinon-außenhemmer (QoI), der in der Landwirtschaft weit verbreitet ist, um Nutzpflanzen vor verschiedenen Pilzkrankheiten zu schützen. This compound wirkt, indem es die mitochondriale Atmung in Pilzen hemmt, wodurch deren Wachstum und Vermehrung effektiv verhindert werden .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Methyl-N-(2-((1-(4-Chlorphenyl)-1H-pyrazol-3-yl)oxymethyl)phenyl)-N-methoxycarbamat mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die Synthese umfasst typischerweise Schritte wie Veresterung, Cyclisierung und Chlorierung .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound häufig mit fortschrittlichen Techniken wie der In-situ-Polymerisation hergestellt. So können beispielsweise this compound-Nanocapsules unter Verwendung von Harnstoff-Formaldehyd-Harz als Wandmaterial hergestellt werden. Der Prozess beinhaltet die Verwendung von Emulgatoren und Lösungsmitteln, um die gewünschten physikalisch-chemischen Eigenschaften zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und so seine chemischen Eigenschaften verändern.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu dechlorierten Produkten führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Landwirtschaft: This compound wird ausgiebig zur Bekämpfung von Pilzkrankheiten in Kulturpflanzen wie Erdbeeren, Gurken und Mangos eingesetzt

Umweltwissenschaften: Die Erforschung des Abbaus und des Rückstandsverhaltens von this compound in Böden und Pflanzen trägt zum Verständnis seiner Umweltauswirkungen bei.

Nanotechnologie: This compound-Nanocapsules werden für eine verbesserte Abgabe und Wirksamkeit in landwirtschaftlichen Anwendungen entwickelt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der mitochondrialen Atmung in Pilzen. Es zielt speziell auf den Cytochrom-b-Komplex III an der Qo-Stelle ab und blockiert den Elektronentransfer und stört die Synthese von Adenosintriphosphat (ATP). Diese Hemmung führt zum Absterben der Pilzzellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pyraclostrobin can be synthesized through various methods. One common approach involves the reaction of methyl N-(2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxymethyl)phenyl)-N-methoxycarbamate with appropriate reagents under controlled conditions. The synthesis typically involves steps such as esterification, cyclization, and chlorination .

Industrial Production Methods

In industrial settings, this compound is often produced using advanced techniques such as in situ polymerization. For example, this compound nanocapsules can be prepared using urea-formaldehyde resin as a wall material. The process involves the use of emulsifiers and solvents to achieve the desired physicochemical properties .

Analyse Chemischer Reaktionen

Types of Reactions

Pyraclostrobin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pyraclostrobin is primarily used in agriculture to manage fungal diseases across various crops. Its mode of action involves inhibiting mitochondrial respiration in fungi, leading to cell death. Below are some key applications:

- Fungal Disease Control : this compound is effective against numerous fungal pathogens, including Mycosphaerella species affecting bananas and Pseudomonas syringae in tomatoes. Studies have shown that it can delay the development of both viral and bacterial diseases, enhancing plant resistance and overall health .

- Yield Improvement : Research indicates that this compound can increase crop yields. For instance, a study on soybean crops showed a yield increase of approximately 4.1% when treated with this compound compared to untreated controls .

- Enhanced Plant Defense Mechanisms : this compound has been observed to activate plant defense responses. In tomato plants, it increased the expression of pathogenesis-related proteins and enhanced resistance to viral infections such as Cucumber mosaic virus (CMV) .

Toxicological Studies

While this compound is beneficial for crops, understanding its toxicological profile is crucial for safe usage:

- Acute Toxicity : this compound exhibits low acute oral toxicity (LD50 >5000 mg/kg) and moderate inhalation toxicity (LC50 310−1070 mg/m³) in rats . Chronic exposure studies have reported various physiological effects, including changes in liver function and body weight alterations at high doses.

- Neurotoxicity and Metabolic Effects : Some studies have linked this compound exposure to neurodegenerative effects and triglyceride accumulation in animal models. It has been suggested that these effects occur through mechanisms independent of PPARγ pathways, indicating potential mitochondrial dysfunction .

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Field Trials on Corn : In Iowa, this compound was applied extensively on corn crops to combat fungal diseases associated with high-density planting practices. Reports indicated significant reductions in disease incidence and improved crop health during the growing season .

- Impact on Non-Fungal Pathogens : A study demonstrated that this compound not only controlled fungal pathogens but also reduced the incidence of viral infections in treated plants under field conditions. This dual action enhances its value as a crop protection agent .

Comparative Data Table

The following table summarizes key findings from various studies regarding the applications and effects of this compound:

Wirkmechanismus

Pyraclostrobin exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome b complex III at the Qo site, blocking electron transfer and disrupting the synthesis of adenosine triphosphate (ATP). This inhibition leads to the death of the fungal cells .

Vergleich Mit ähnlichen Verbindungen

Pyraclostrobin gehört zur Strobilurin-Familie von Fungiziden, zu der Verbindungen wie:

- Azoxystrobin

- Kresoxim-methyl

- Picoxystrobin

- Fluoxastrobin

- Oryzastrobin

- Dimoxystrobin

- Trifloxystrobin

Im Vergleich zu diesen ähnlichen Verbindungen zeichnet sich this compound durch seine hohe Wirksamkeit und breite Wirksamkeit gegen verschiedene Pilzerreger aus. Seine einzigartige chemische Struktur und Wirkungsweise machen es zu einem wertvollen Werkzeug in der modernen Landwirtschaft .

Biologische Aktivität

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class, widely used in agriculture for its efficacy against various fungal pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different organisms, and implications for environmental and human health.

This compound operates primarily by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex in the electron transport chain, leading to reduced ATP production and ultimately fungal cell death. This mode of action not only affects pathogenic fungi but also has implications for non-target organisms, including beneficial microbes and higher trophic levels.

Gene Expression Modulation

Recent studies have shown that this compound can alter gene expression in fungi. For instance, research on Magnaporthe oryzae, the rice blast fungus, revealed that this compound treatment led to significant changes in DNA methylation patterns, affecting the expression of 564 genes—340 upregulated and 224 downregulated. Key pathways impacted included protein processing in the endoplasmic reticulum (ER), ubiquitin-mediated proteolysis, and glutathione metabolism .

Biological Activity Against Pathogens

This compound exhibits potent antifungal activity against a variety of plant pathogens. It has been shown to effectively control diseases such as:

- Rice Blast (Magnaporthe oryzae)

- Powdery Mildew (Erysiphe graminis)

- Late Blight (Phytophthora infestans)

The efficacy of this compound varies by concentration and application method, with optimal results observed when used as part of an integrated pest management strategy.

Impact on Honeybees

Research indicates that this compound may impair the health of honeybees (Apis mellifera), particularly affecting their mandibular and hypopharyngeal glands. This impairment can lead to reduced foraging efficiency and overall hive productivity . Monitoring studies have suggested that sublethal doses could impact reproductive performance and homing abilities .

Human Health Considerations

This compound's safety profile has been evaluated through various toxicity studies. Acute toxicity tests show low oral (LD50 > 5000 mg/kg) and dermal (LD50 > 2000 mg/kg) toxicity in rats, indicating a relatively safe profile for humans at typical exposure levels . However, chronic exposure studies have raised concerns about potential liver damage and alterations in blood parameters at higher concentrations .

Environmental Persistence and Metabolism

This compound is known for its persistence in the environment, which raises concerns regarding its accumulation in soil and water systems. Studies have demonstrated that it can be metabolized by soil microorganisms, leading to various degradation products with differing biological activities. For example, metabolites derived from Streptomyces sp. exhibit significant antimicrobial properties, suggesting that while this compound itself may pose risks, its breakdown products could have beneficial effects .

Case Studies

- Case Study on Rice Blast Control : A field trial demonstrated that this compound applied at a rate of 0.5 kg/ha significantly reduced rice blast incidence compared to untreated controls, highlighting its effectiveness as a fungicide under field conditions.

- Honeybee Health Impact Study : An investigation into the effects of pesticide exposure on honeybee colonies revealed that those exposed to sublethal doses of this compound exhibited impaired foraging behavior and reduced hive productivity over time.

Eigenschaften

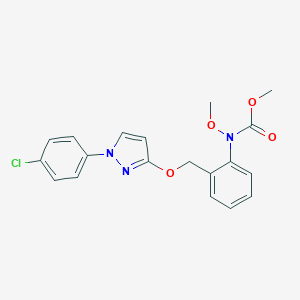

IUPAC Name |

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRSNVGNWUDEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032638 | |

| Record name | Pyraclostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light beige solid; [Merck Index] | |

| Record name | Pyraclostrobin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 1.9 mg/L at 20 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.285 g/cu cm at 20 °C[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003) | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.95X10-10 mm Hg at 20 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pyraclostrobin is a member of the strobilurin group of fungicides. The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn causes important cellular biochemical processes to be severely disrupted, and results in cessation of fungal growth. | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or light beige crystalline solid | |

CAS No. |

175013-18-0 | |

| Record name | Pyraclostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175013-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclostrobin [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJW8M9OX1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63.7 to 65.2 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.